4-fluoro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide

Physicochemical profiling Lead optimization Drug design

Select this 90%-pure 4-fluoro quinazoline-hydrazide (CAS 341968-21-6) for your kinase-targeted SAR campaigns. Its electron-withdrawing para-fluorine substituent boosts log P by ≈0.5–0.8 units versus the non-fluorinated analog, directly altering target binding and metabolic stability. Batch-specific HPLC, NMR, and GC documentation accompanies every shipment, satisfying peer-reviewed journal requirements and reducing irreproducibility risks from unidentified impurities—making it the rational matched-pair comparator to CAS 341968-20-5.

Molecular Formula C17H15FN4OS
Molecular Weight 342.39
CAS No. 341968-21-6
Cat. No. B2401071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide
CAS341968-21-6
Molecular FormulaC17H15FN4OS
Molecular Weight342.39
Structural Identifiers
SMILESCN(C1=NC(=NC2=CC=CC=C21)SC)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H15FN4OS/c1-22(21-16(23)11-7-9-12(18)10-8-11)15-13-5-3-4-6-14(13)19-17(20-15)24-2/h3-10H,1-2H3,(H,21,23)
InChIKeyUWAKWBFJAQNHDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N′-methyl-N′-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide (CAS 341968-21-6): Chemical Identity and Baseline Characteristics for Procurement Evaluation


4-Fluoro-N′-methyl-N′-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide (CAS 341968‑21‑6, C₁₇H₁₅FN₄OS, MW 342.39) is a synthetic quinazoline‑hydrazide hybrid that incorporates a 2‑methylsulfanyl‑quinazoline core, a methyl‑hydrazine linker, and a para‑fluorophenyl carbonyl terminus . The compound is commercially supplied at 90 % purity with batch‑specific HPLC, NMR, and GC reports . Its predicted density (1.38 ± 0.1 g cm⁻³) and the unique combination of a methylthio‑quinazoline scaffold with a hydrazide‑linked 4‑fluorophenyl moiety distinguish it from close structural analogs that lack the fluorine substituent .

Why the 4‑Fluoro Substituent Prevents Direct Replacement by Non‑Fluorinated Quinazoline‑Hydrazide Analogs in Research and Procurement


The single‑atom substitution of hydrogen for fluorine at the para position of the benzohydrazide ring fundamentally alters the physicochemical and, by extension, the pharmacological profile of this compound class. The electron‑withdrawing nature and unique steric properties of the C–F bond influence molecular dipole, lipophilicity (log P), and metabolic stability in ways that cannot be replicated by the non‑fluorinated, 3‑methyl, or 4‑chloro analogs [1]. Consequently, biological activity data generated for the non‑fluorinated parent (CAS 341968‑20‑5) or other close congeners cannot be assumed to hold for the 4‑fluoro derivative; independent experimental validation is required .

Quantitative Differentiation Evidence for 4‑Fluoro‑N′-methyl‑N′-[2‑(methylsulfanyl)-4‑quinazolinyl]benzenecarbohydrazide


Predicted Physicochemical Divergence: Density and Lipophilicity Shift Relative to the Non‑Fluorinated Analog

The 4‑fluoro substitution increases predicted density from 1.30 ± 0.1 g cm⁻³ (non‑fluorinated analog, CAS 341968‑20‑5) to 1.38 ± 0.1 g cm⁻³ for the target compound . Additionally, the fluorine atom raises the calculated log P by approximately 0.5–0.8 log units compared with the hydrogen analog, consistent with the well‑documented lipophilicity‑enhancing effect of aryl fluorination [1]. These shifts may influence membrane permeability and off‑rate kinetics in biological assays.

Physicochemical profiling Lead optimization Drug design

Procurement‑Grade Analytical Characterization: Batch‑Specific QC Reports Differentiate This Product from Uncharacterized Commercial Offerings

Bidepharm supplies this compound at a standard purity of 90 % and makes available batch‑specific QC documentation, including HPLC assay, NMR spectrum, and GC chromatogram . In contrast, many vendors of the non‑fluorinated analog (CAS 341968‑20‑5) or the 3‑methyl analog (CAS not publicly assigned) do not routinely provide accompanying spectroscopic or chromatographic reports, forcing the buyer to perform in‑house identity and purity verification before use.

Quality control Analytical chemistry Procurement compliance

Class‑Level Pharmacological Advantage of the 4‑Fluorophenyl Motif in Quinazoline‑Hydrazide Scaffolds

In quinazoline‑based kinase inhibitor series, introduction of a para‑fluorine on the phenyl ring has been repeatedly associated with improved target binding and metabolic stability. For example, recent studies on quinazoline‑N‑4‑fluorophenyl derivatives demonstrated dual EGFR/VEGFR‑2 inhibition with IC₅₀ values as low as 68.2 nM (EGFR) and 189 nM (VEGFR‑2), highlighting the critical role of the 4‑fluorophenyl group in achieving potent enzymatic activity [1]. While this specific compound (CAS 341968‑21‑6) has not been tested in the same assay, the conserved 4‑fluorophenyl‑hydrazide‑quinazoline architecture suggests a comparable potential for kinase target engagement.

Medicinal chemistry Structure‑activity relationship Kinase inhibition

High‑Value Application Scenarios for 4‑Fluoro‑N′-methyl‑N′-[2‑(methylsulfanyl)-4‑quinazolinyl]benzenecarbohydrazide Based on Quantitative Evidence


Fluorine‑Enabled Structure‑Activity Relationship (SAR) Expansion of Quinazoline‑Hydrazide Libraries

The quantifiable physicochemical shift (density +6.2 %, log P increase ≈0.5–0.8 units) relative to the non‑fluorinated analog makes this compound a rational choice for SAR studies that probe the effect of aryl fluorination on target binding, permeability, and metabolic stability. It serves as the direct fluorinated comparator to CAS 341968‑20‑5 in matched‑pair analysis.

Kinase‑Focused Screening Library Design Leveraging Validated 4‑Fluorophenyl Quinazoline Motifs

The 4‑fluorophenyl‑quinazoline framework has demonstrated potent dual EGFR/VEGFR‑2 inhibition (IC₅₀ 68.2 nM and 189 nM, respectively) in recent studies [1]. Inclusion of CAS 341968‑21‑6 in a screening collection allows researchers to cover chemical space around the hydrazide linker while retaining the pharmacophoric 4‑fluorophenyl group critical for kinase engagement.

GLP‑Compliant Reference Standard for Analytical Method Development

Because Bidepharm supplies this compound at 90 % purity with batch‑specific HPLC, NMR, and GC documentation , it is well‑suited as a reference standard for developing and validating HPLC/LC‑MS methods intended for quinazoline‑hydrazide impurity profiling or stability‑indicating assays.

Procurement‑Risk Mitigation for Publications and Regulatory Submissions

The availability of pre‑verified QC reports directly addresses the documentation requirements of peer‑reviewed journals and early‑stage regulatory filings. Selecting this characterized product over undocumented alternatives reduces the risk of experimental irreproducibility due to unidentified impurities or incorrect identity.

Quote Request

Request a Quote for 4-fluoro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.